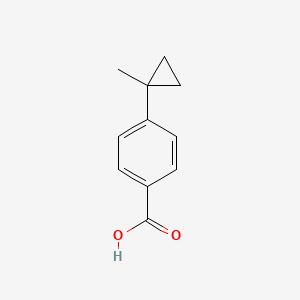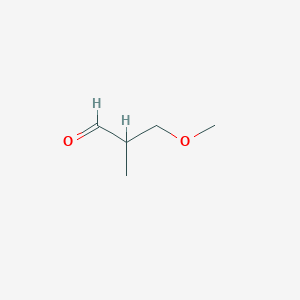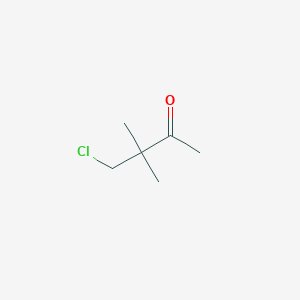
4-Chloro-3,3-dimethylbutan-2-one
Vue d'ensemble
Description
“4-Chloro-3,3-dimethylbutan-2-one” is an organic compound with the molecular formula C6H11ClO . It is also known by other synonyms such as “4-chloro-3,3-dimethyl-2-butanone”, “1-Chlor-2,2-dimethyl-butan-3-on”, and “4-chloro-3,3-dimethylindolin-2-one” among others .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact mass is 134.049850 Da and the average mass is 134.604 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm³, a boiling point of 163.7±23.0 °C at 760 mmHg, and a flash point of 72.9±13.7 °C . It has a molar refractivity of 34.7±0.3 cm³, a polar surface area of 17 Ų, and a molar volume of 136.1±3.0 cm³ .
Applications De Recherche Scientifique
Synthesis Applications
- One-Pot Synthesis : 4-Chloro-2,2-dimethylbutanal, a related compound, has been used in the synthesis of novel 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. This synthesis is carried out in water, providing an environmentally friendly approach (D’hooghe, Van Driessche, & Kimpe, 2009).
Spectroscopic Analysis
- Vibrational and Conformational Analysis : Infrared and Raman spectra were obtained for related compounds, such as 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane. These studies are crucial for understanding the vibrational properties and stable conformations of such compounds (Crowder, 1993).
Photodegradation Studies
- Photodegradation of Fungicides : The photostability of triadimefon, a fungicide containing a 3,3-dimethylbutan-2-one group, was studied to understand its behavior under field conditions. This research is vital for assessing environmental impact and degradation pathways (Nag & Dureja, 1997).
Catalysis Research
- Hydrogenolysis Studies : Research on the hydrogenolysis of 2,3-dimethylbutane over various supported catalysts, including ruthenium and nickel, provides insights into the selectivity and efficiency of these catalysts. Such studies are fundamental in the field of industrial catalysis (Machiels, 1979).
Material Science
- Dynamics in Plastic Crystalline Phases : Studies on the dynamics of isomeric alcohols, including 3,3-dimethylbutan-1-ol, in solid-state polymorphism offer significant insights into molecular motions and phase behavior. This research is critical for understanding the physical properties of materials (Carignani et al., 2018).
Propriétés
IUPAC Name |
4-chloro-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(8)6(2,3)4-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQUSIDVGYUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



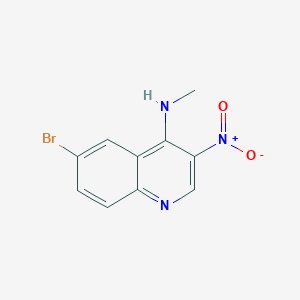
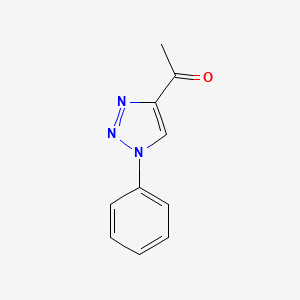
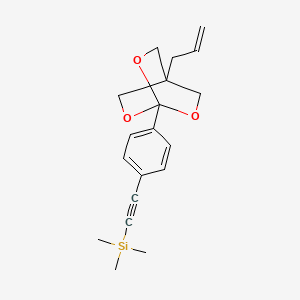

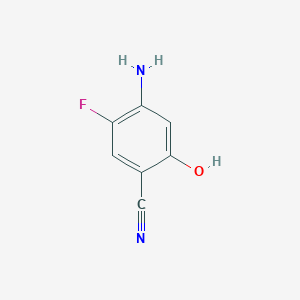

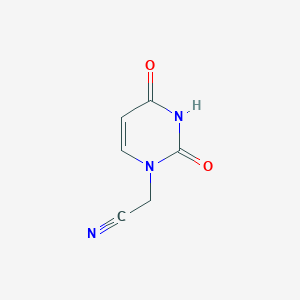
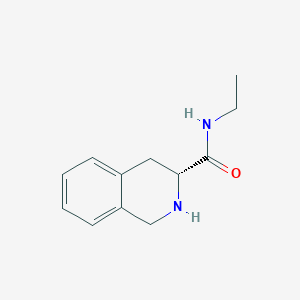
![2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid](/img/structure/B3377416.png)
![(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3377422.png)
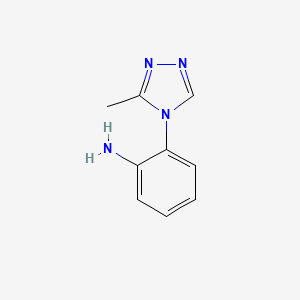
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3377439.png)
